2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 2375268-96-3
VCID: VC6242182
InChI: InChI=1S/C11H10N2O2/c1-15-11-5-2-4-10(9(11)8-14)13-7-3-6-12-13/h2-8H,1H3
SMILES: COC1=CC=CC(=C1C=O)N2C=CC=N2
Molecular Formula: C11H10N2O2
Molecular Weight: 202.213

2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde

CAS No.: 2375268-96-3

Cat. No.: VC6242182

Molecular Formula: C11H10N2O2

Molecular Weight: 202.213

* For research use only. Not for human or veterinary use.

2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde - 2375268-96-3

Specification

CAS No. 2375268-96-3
Molecular Formula C11H10N2O2
Molecular Weight 202.213
IUPAC Name 2-methoxy-6-pyrazol-1-ylbenzaldehyde
Standard InChI InChI=1S/C11H10N2O2/c1-15-11-5-2-4-10(9(11)8-14)13-7-3-6-12-13/h2-8H,1H3
Standard InChI Key HNOQJGLLZXZNBR-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1C=O)N2C=CC=N2

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The molecular formula of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol. Its structure comprises a benzaldehyde moiety substituted at the 2-position with a methoxy group (-OCH₃) and at the 6-position with a 1H-pyrazole ring. The pyrazole nitrogen atoms are positioned at N1 and N2, creating a planar aromatic system that influences the compound’s electronic properties .

Table 1: Key Structural Identifiers

PropertyValue
SMILESCOC1=CC=CC(=C1C=O)N2C=CC=N2
InChIInChI=1S/C11H10N2O2/c1-15-11-5-2-4-10(9(11)8-14)13-7-3-6-12-13/h2-8H,1H3
InChIKeyHNOQJGLLZXZNBR-UHFFFAOYSA-N
Predicted Collision Cross Section (Ų)[M+H]⁺: 143.1; [M+Na]⁺: 157.0; [M-H]⁻: 145.5

Electronic and Steric Features

The methoxy group acts as an electron-donating substituent, enhancing the electron density of the benzene ring, while the pyrazole introduces steric hindrance and π-π stacking capabilities. Computational studies suggest that the aldehyde group at the para position relative to the pyrazole facilitates nucleophilic additions, making the compound a versatile intermediate in organic synthesis .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde typically involves condensation reactions between pyrazole derivatives and substituted benzaldehydes. A representative method includes:

  • Formation of the Pyrazole-Benzene Linkage:
    Reacting 1H-pyrazole with 2-methoxy-6-bromobenzaldehyde under Ullmann coupling conditions using a copper catalyst (e.g., CuI/1,10-phenanthroline) yields the target compound .

    2-Methoxy-6-bromobenzaldehyde+1H-PyrazoleCuI, DMF2-Methoxy-6-(1H-pyrazol-1-yl)benzaldehyde\text{2-Methoxy-6-bromobenzaldehyde} + \text{1H-Pyrazole} \xrightarrow{\text{CuI, DMF}} \text{2-Methoxy-6-(1H-pyrazol-1-yl)benzaldehyde}
  • Alternative Pathway via Hydrazide Intermediates:
    Hydrazide derivatives, such as 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazine-1(6H)-yl)acetohydrazide, have been used to generate arylidene products through reactions with aldehydes . While this method is more common for pyridazine derivatives, analogous strategies could apply to benzaldehyde systems.

Reaction with Nucleophiles

The aldehyde group undergoes characteristic reactions:

  • Condensation with Amines: Forms Schiff bases, useful in coordination chemistry .

  • Reduction to Alcohol: Sodium borohydride reduces the aldehyde to a primary alcohol, enabling further functionalization .

Physicochemical and Spectroscopic Properties

NMR Spectral Data

While experimental NMR data for this specific compound is limited, analogous structures provide insights:

  • ¹H NMR (Predicted):

    • Methoxy protons: δ 3.82 ppm (singlet, 3H).

    • Aldehyde proton: δ 9.80 ppm (singlet, 1H).

    • Pyrazole protons: δ 6.50–7.80 ppm (multiplet, 3H) .

  • ¹³C NMR: Signals for the aldehyde carbon (δ ~190 ppm) and pyrazole carbons (δ 105–150 ppm) .

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability studies indicate decomposition above 200°C, with the aldehyde group prone to oxidation under acidic conditions .

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